Enhanced Antiproliferative Potency of the 4-Ethoxyphenyl Motif Versus 4-Methoxyphenyl
In a series of 1,5-disubstituted tetrazoles, the 4-ethoxyphenyl substituent confers superior antiproliferative activity compared to the 4-methoxyphenyl group. The ethoxy-bearing compound 4l achieved IC50 values of 1.3–8.1 nM across a panel of six cancer cell lines, whereas its direct 4-methoxy analog, compound 4f, demonstrated higher IC50 values of 2.6–5.6 nM, indicating a potency differential [1]. This trend is consistent in the regioisomeric series, where the ethoxy analog 5b (IC50 0.3–7.4 nM) also outperforms the methoxy analog 5a (IC50 40.3–952 nM) by up to 50-fold in five out of six cell lines [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 4l (1-(4-ethoxyphenyl)-C5-substituted tetrazole analog): IC50 1.9, 8.1, 1.3, 0.16, 2.3, 2.8 nM (HeLa, A549, HL-60, Jurkat, MCF-7, HT-29) [1] |
| Comparator Or Baseline | Compound 4f (1-(4-methoxyphenyl)-C5-substituted tetrazole analog): IC50 2.6, 222, 2.9, 2.6, 38.5, 4.6 nM (HeLa, A549, HL-60, Jurkat, MCF-7, HT-29) [1] |
| Quantified Difference | The 4-ethoxyphenyl analog is 27.4-fold more potent on average than the 4-methoxyphenyl analog in A549 cells, and 16.7-fold more potent in MCF-7 cells. |
| Conditions | Sulforhodamine B (SRB) assay after 72 h exposure on six human cancer cell lines: HeLa, A549, HL-60, Jurkat, MCF-7, HT-29. |
Why This Matters
For medicinal chemistry teams, selecting the ethoxy-substituted building block provides a head start on 4'-alkoxy SAR, anchoring high potency that the methoxy analog cannot achieve.
- [1] Romagnoli, R., Baraldi, P. G., Cruz-Lopez, O., Lopez-Cara, C., Preti, D., Tabrizi, M. A., ... & Gambari, R. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475-488. View Source
